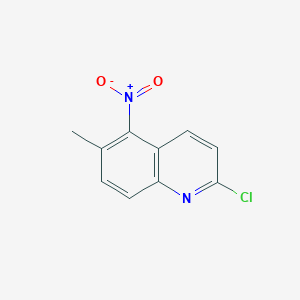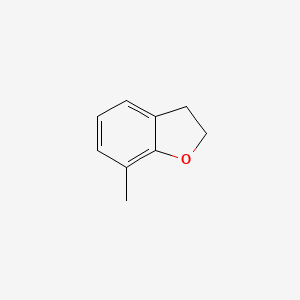
6-Ethylthio-3-hepten-2-one
Overview
Description
6-(Ethylthio)hept-3-en-2-one is an organic compound with the molecular formula C9H16OS It is characterized by the presence of an ethylthio group attached to a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylthio)hept-3-en-2-one typically involves the reaction of hept-3-en-2-one with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts used in this reaction include acids or bases that can promote the nucleophilic substitution of the ethylthio group onto the heptenone backbone.
Solvent: The reaction is often conducted in an organic solvent such as ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 6-(Ethylthio)hept-3-en-2-one may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylthio)hept-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or thiol derivatives.
Substitution: The ethylthio group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Ethylthio)hept-3-en-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Ethylthio)hept-3-en-2-one involves its interaction with specific molecular targets and pathways. The ethylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-(Methylthio)hept-3-en-2-one: Similar structure but with a methylthio group instead of an ethylthio group.
6-(Propylthio)hept-3-en-2-one: Similar structure but with a propylthio group instead of an ethylthio group.
6-(Butylthio)hept-3-en-2-one: Similar structure but with a butylthio group instead of an ethylthio group.
Uniqueness
6-(Ethylthio)hept-3-en-2-one is unique due to the presence of the ethylthio group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in scientific research.
Properties
CAS No. |
81008-52-8 |
|---|---|
Molecular Formula |
C9H16OS |
Molecular Weight |
172.29 g/mol |
IUPAC Name |
(E)-6-ethylsulfanylhept-3-en-2-one |
InChI |
InChI=1S/C9H16OS/c1-4-11-9(3)7-5-6-8(2)10/h5-6,9H,4,7H2,1-3H3/b6-5+ |
InChI Key |
WZHZGZNRMBGZCR-AATRIKPKSA-N |
Isomeric SMILES |
CCSC(C)C/C=C/C(=O)C |
Canonical SMILES |
CCSC(C)CC=CC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(2R)-1-(morpholin-4-yl)propan-2-yl]carbamate](/img/structure/B8516427.png)





![7-Chloro-2-cyclopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8516470.png)







